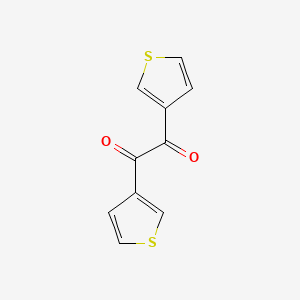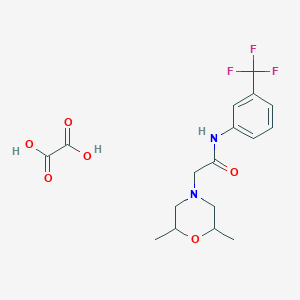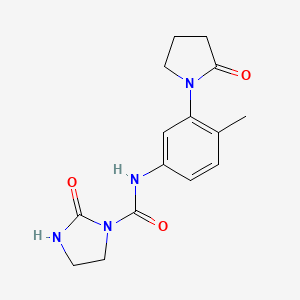
1,2-Di(3-thienyl)-1,2-ethanedion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(thiophen-3-yl)ethane-1,2-dione is an organic compound with the molecular formula C10H6O2S2 It is characterized by the presence of two thiophene rings attached to an ethane-1,2-dione core
Wissenschaftliche Forschungsanwendungen
1,2-Di(thiophen-3-yl)ethane-1,2-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Coordination Chemistry: The diketone can act as a ligand in the formation of metal-organic complexes.
Photovoltaics: It is investigated for use in organic photovoltaic cells due to its ability to absorb light and generate charge carriers.
Wirkmechanismus
Target of Action
It’s known that this compound is a thienyl analog of benzil and its crystal structure has been studied
Mode of Action
It’s known that similar compounds, such as diarylethenes, undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . These reactions involve light-induced reversible transformations between two isomers with different absorption spectra .
Biochemical Pathways
It’s known that similar compounds can undergo reactions with butyllithium and then with iodomethane, resulting in the formation of corresponding methylthienyl derivatives .
Result of Action
Similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase . These reactions result in changes in the electronic structure and can be applied to optical memory media and photoswitching devices .
Action Environment
It’s known that similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase , suggesting that the physical state of the compound can influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with an appropriate oxidizing agent to form the desired diketone. The reaction typically requires a solvent such as acetonitrile and a catalyst like trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(thiophen-3-yl)ethane-1,2-dione are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(thiophen-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Functionalized thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Similar structure but with thiophene rings attached at different positions.
2,2’-Bithiophene: A simpler structure with two thiophene rings directly connected.
Thiophene-2,5-dicarboxaldehyde: Contains thiophene rings with aldehyde functional groups.
The uniqueness of 1,2-Di(thiophen-3-yl)ethane-1,2-dione lies in its specific electronic properties and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1,2-di(thiophen-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLGSQHPIURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

![1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2516522.png)


![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2516539.png)
![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
